p-Cymene
Overview
Description
p-Cymene is a naturally occurring aromatic organic compound. It is classified as an alkylbenzene related to monocyclic monoterpenes . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group . p-Cymene is insoluble in water, but miscible with organic solvents . It is abundant in several essential oils, notably the oils of cumin and thyme .
Synthesis Analysis
p-Cymene production has been demonstrated through the integration of biosynthesis and heterogeneous catalysis . On the biological side, limonene and 1,8-cineole production were performed through the mevalonate pathway . The most promising strategy would be to target 1,8-cineole, the higher titer and lower toxicity bio-derived precursor with subsequent catalytic conversion to p-Cymene .
Molecular Structure Analysis
The molecular formula of p-Cymene is C10H14 . Its structure consists of a benzene ring para-substituted with a methyl group and an isopropyl group .
Chemical Reactions Analysis
p-Cymene has been used to study oxidation reactions under various conditions to synthesize highly valuable intermediates and building blocks . It has also been used in the production of p-cymene through the integration of biosynthesis and heterogeneous catalysis .
Physical And Chemical Properties Analysis
p-Cymene has a molecular weight of 134.22, a boiling point of 177.1°C, a log P (octanol-water) of 4.1, a water solubility of 23.4 mg/L, and a vapor pressure of 1.46 mm Hg .
Scientific Research Applications
Antimicrobial Properties
p-Cymene, a monoterpene found in over 100 plant species, is known for its wide range of biological activities including antimicrobial effects. Studies have focused on its potential as an antimicrobial agent due to the increasing need for new substances to treat communicable diseases and the rising issue of antimicrobial resistance. p-Cymene has been a major constituent in traditional medicines used for their antimicrobial properties. However, further research is needed to establish definitive recommendations for its use in human healthcare and biomedical applications, particularly for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).
Metabolic and Stress Responses in Microorganisms
Research on the bacterium Burkholderia xenovorans LB400 reveals that p-cymene can influence microbial metabolism and stress responses. LB400 can grow on p-cymene as a sole carbon and energy source, suggesting active p-cymene and p-cumate catabolic pathways. Exposure to p-cymene activated stress responses in LB400 and reduced biofilm formation, indicating that p-cymene might be significant in controlling microbial growth and biofilm-related issues (Agulló et al., 2017).
Oxidative Stress and Inflammation Modulation
A study exploring the molecular effects of p-cymene on macrophages found that it can modulate oxidative stress and inflammation, which are key processes in the progression of diseases like atherosclerosis. p-Cymene exposure led to changes in gene expression related to inflammation and antioxidant activity, suggesting its potential role in influencing cellular oxidative states and inflammatory responses (Wu et al., 2019).
Pharmacological Properties
p-Cymene is known for its pharmacological properties, including antioxidant, anti-inflammatory, antiparasitic, antidiabetic, antiviral, antitumor, antibacterial, and antifungal activities. It also acts as an analgesic, antinociceptive, immunomodulatory, vasorelaxant, and neuroprotective agent. Its anticancer effects involve mechanisms such as inhibition of apoptosis and cell cycle arrest. Despite these findings, more in-depth in vivo studies are needed to validate the safety and beneficial effects of p-cymene in human healthcare and industrial applications as a potential source for drug discovery (Balahbib et al., 2021).
Antioxidant Potential
p-Cymene has been evaluated for its antioxidant potential in the hippocampus of mice. Studies have shown that p-cymene can significantly decrease lipid peroxidation and nitrite content, and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. These findings suggest that p-cymene may act as a neuroprotective agent and could be beneficial in treating diseases where oxidative stress plays a crucial role (Oliveira et al., 2015).
Anti-Inflammatory and Immunomodulatory Effects
In studies related to acute lung injury, p-cymene was found to attenuate inflammation by reducing pro-inflammatory cytokines, lung water gain, and inflammatory cell infiltration. It also inhibited key signaling pathways involved in inflammation, indicating its potential as an anti-inflammatory agent (Xie et al., 2012).
Safety And Hazards
Future Directions
The future direction of p-Cymene research could involve the high-efficiency production of a target biobased molecule using an integration of biology and chemistry . This could be achieved by targeting 1,8-cineole, the higher titer and lower toxicity bio-derived precursor with subsequent catalytic conversion to p-Cymene .
properties
IUPAC Name |
1-methyl-4-propan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPZCAJZSCWRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14, Array | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026645 | |
Record name | p-Cymene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon | |
Record name | P-CYMENE | |
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Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Cymene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
351 °F at 760 mmHg (USCG, 1999), 177.10 °C, 176.00 to 178.00 °C. @ 760.00 mm Hg, 177 °C | |
Record name | P-CYMENE | |
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Record name | P-CYMENE | |
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Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
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Record name | p-CYMENE | |
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Flash Point |
117 °F (USCG, 1999), 117 °F (closed cup), 117 °F (open cup), 47 °C c.c. | |
Record name | P-CYMENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3065 | |
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Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
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Solubility |
In water, 23.4 mg/L at 25 °C, Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether, 0.0234 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.002, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | p-Cymene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.857 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8573 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.853-0.855 | |
Record name | P-CYMENE | |
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Record name | P-CYMENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
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Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
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Record name | p-Cymene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1324/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.62 (Air = 1), Relative vapor density (air = 1): 4.62 | |
Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
1.46 [mmHg], 1.50 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |
Record name | p-Cymene | |
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Record name | P-CYMENE | |
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Mechanism of Action |
The objective of this study was to test the hypothesis that p-cymene can attenuate acute lung injury induced by lipopolysaccharide (LPS) in vivo. In the mouse model of LPS-induced acute lung injury, intraperitoneal preconditioning with p-cymene resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-1beta and IL-6), lung water gain, inflammatory cell infiltration, lung tissue myeloperoxidase activity. In addition, p-cymene blocked the phosphorylation of IkBalpha protein and mitogen-activated protein kinases (MAPK) signaling pathway activation. Histopathologic examination of lung tissue indicated that p-cymene treatment markedly decreased focal thickening, congestion, pulmonary edema, and inflammatory cells infiltration. The results showed that p-cymene had a protective effect on LPS-induced ALI in mice., The present study was designed to investigate the effects of p-cymene on lipopolysaccharide (LPS)-induced inflammatory cytokine production both in vitro and in vivo. The production of tumor necrosis factor-a (TNF-a), interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells and C57BL/6 mice was evaluated by sandwich ELISA. Meanwhile, the mRNA levels of cytokine genes were examined in vitro by semiquantitative RT-PCR. In a further study, we analyzed the activation of nuclear factor-kB (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways by western blotting. We found that p-cymene significantly regulated TNF-alpha, IL-1beta, and IL-6 production in LPS-stimulated RAW 264.7 cells. Furthermore, the levels of relative mRNAs were also found to be downregulated. In in vivo trail, p-cymene markedly suppressed the production of TNF-a and IL-1beta and increased IL-10 secretion. We also found that p-cymene inhibited LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IkBalpha. These results suggest that p-cymene may have a potential anti-inflammatory action on cytokine production by blocking NF-kB and MAPK signaling pathways. | |
Record name | P-CYMENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
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Product Name |
p-CYMENE | |
Color/Form |
Colorless transparent liquid | |
CAS RN |
99-87-6, 4939-75-7 | |
Record name | P-CYMENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Cymene | |
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Record name | Benzene, 1-methyl-4-(1-methylethyl)- | |
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Record name | p-Cymene | |
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Record name | p-cymene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-CYMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G1C8T1N7Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-90.2 °F (USCG, 1999), -68.9 °C, -68 °C | |
Record name | P-CYMENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3065 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | P-CYMENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5128 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-Cymene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-CYMENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0617 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.